molecular formula C11H14N4 B2825648 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine CAS No. 922723-25-9

2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine

Cat. No. B2825648
CAS RN: 922723-25-9
M. Wt: 202.261
InChI Key: MUTPFTWCSRAELY-UHFFFAOYSA-N
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Description

“2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine” is an organic compound . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions . For instance, in one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, in the synthesis process, different reactions are used to build the pyrimidine ring and attach the piperazine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular formula of the compound is C11H14N4 and its molecular weight is 202.26 .

Scientific Research Applications

Antimicrobial Activity

Research by Yurttaş et al. (2016) explored the synthesis of derivatives related to 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine, focusing on their antimicrobial activity. They synthesized a range of compounds and tested them against various microorganism strains. Their findings indicated significant antimicrobial activity for some of these compounds, highlighting the potential of this compound derivatives in antimicrobial applications (Yurttaş et al., 2016).

Antitumor Activity

A study by Zhao et al. (2013) synthesized and evaluated diaryl urea derivatives containing a 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group for their cytotoxic activities against human cancer cell lines. Some compounds in this series exhibited significant antitumor activities, offering insights into the potential use of this compound derivatives in cancer treatment (Zhao et al., 2013).

Antiviral Activity

Nagalakshmamma et al. (2020) designed and synthesized urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine to investigate their potential as tobacco mosaic virus (TMV) inhibitors. This research demonstrated the antiviral activity of these compounds against TMV, suggesting another application of this compound derivatives in the field of virology (Nagalakshmamma et al., 2020).

Antiarrhythmic and Antihypertensive Effects

Malawska et al. (2002) investigated a series of derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety for their potential antiarrhythmic and antihypertensive activities. The study indicated significant activities in both domains, opening up possibilities for cardiovascular applications of these compounds (Malawska et al., 2002).

Monoamine Oxidase Inhibition

Kaya et al. (2017) synthesized a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives and screened them for their monoamine oxidase A and B inhibitory activity. Some compounds exhibited selective MAO-A inhibitory activity, suggesting their potential use in neuropsychiatric and neurological disorders (Kaya et al., 2017).

Safety and Hazards

The safety and hazards associated with “2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine” are not well documented. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for “2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine” could involve further exploration of its potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammation . Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Target of Action

The primary targets of 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in a reduction of endoplasmic reticulum (ER) stress and apoptosis .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune responses, inflammation, and cell survival. The compound’s action on this pathway leads to downstream effects such as the inhibition of ER stress and apoptosis .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . Specifically, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

While the specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it’s known that factors such as temperature, pH, and the presence of other molecules can influence the action of chemical compounds

properties

IUPAC Name

2-(4-prop-2-ynylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-6-14-7-9-15(10-8-14)11-12-4-3-5-13-11/h1,3-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTPFTWCSRAELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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